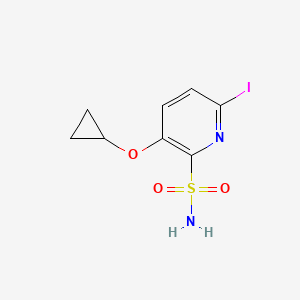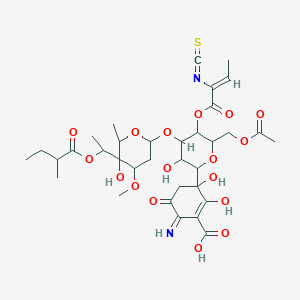
(1S,2S,4S)-4-Amino-2-benzylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol is a chiral compound with a unique structure that includes an amino group, a benzyl group, and a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol typically involves stereoselective methods to ensure the correct configuration of the chiral centers One common approach is the use of chiral pool synthesis, where a chiral starting material is used to guide the formation of the desired stereochemistry
Industrial Production Methods
Industrial production of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the desired stereoisomer, as well as the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Scientific Research Applications
(1S,2S,4S)-4-amino-2-benzyl-cyclopentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S,2S,4S)-4-amino-2-benzyl-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4S)-1,2,4-trimethylcyclohexane: Another chiral cyclohexane derivative with different functional groups.
(1S,2S,4S)-β-elemene: A sesquiterpene with a similar chiral configuration but different functional groups and applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1S,2S,4S)-4-amino-2-benzylcyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO/c13-11-7-10(12(14)8-11)6-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8,13H2/t10-,11-,12-/m0/s1 |
InChI Key |
FMPSRPKYBHQTGS-SRVKXCTJSA-N |
Isomeric SMILES |
C1[C@@H](C[C@@H]([C@H]1CC2=CC=CC=C2)O)N |
Canonical SMILES |
C1C(CC(C1CC2=CC=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)

![N-[4-({2-[(3-iodo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14806174.png)
![zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14806180.png)


![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)



![4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B14806226.png)



